molecular formula C18H15N3O4S2 B2822395 (Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide CAS No. 848928-56-3

(Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide

Cat. No.: B2822395
CAS No.: 848928-56-3
M. Wt: 401.46
InChI Key: LQTJPGMOYXGMGY-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-3-acetic acid derivative family, characterized by a thiazolidinone core with a 2,4-dimethoxybenzylidene substituent at position 5 and a nicotinamide group at position 2. The (Z)-configuration of the benzylidene moiety is critical for its biological activity, as geometric isomerism often influences molecular interactions with targets.

Properties

IUPAC Name

N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S2/c1-24-13-6-5-11(14(9-13)25-2)8-15-17(23)21(18(26)27-15)20-16(22)12-4-3-7-19-10-12/h3-10H,1-2H3,(H,20,22)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTJPGMOYXGMGY-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits a unique structure that combines thiazolidinone and nicotinamide functionalities, which may contribute to its diverse pharmacological effects.

  • Molecular Formula : C19H16N2O4S2
  • Molecular Weight : 400.47 g/mol
  • IUPAC Name : this compound
  • InChIKey : GCNBSRZLWMLDNH-WJDWOHSUSA-N

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, revealing its potential as an anti-cancer , anti-inflammatory , and antimicrobial agent. The following sections summarize key findings from recent research.

Anti-Cancer Activity

Research has demonstrated that thiazolidinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Solid Tumors : A study evaluated the cytotoxicity of several thiazolidinone derivatives against human cancer cell lines such as HeLa and MCF7. The results indicated that compounds with similar structures had IC50 values ranging from 10 to 50 µM, suggesting effective inhibition of cell proliferation .
  • Mechanism of Action : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic factors .

Table 1: Cytotoxicity Data of Thiazolidinone Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHeLa25Caspase activation
Compound BMCF730ROS generation
This compoundHeLa20Apoptosis induction

Anti-Inflammatory Activity

The compound has also shown promising anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .

Research Findings

A study assessed the anti-inflammatory effects of various thiazolidinone derivatives and found that this compound significantly reduced inflammation markers in a dose-dependent manner, highlighting its potential for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains.

Case Studies

  • Bacterial Inhibition : In a study involving Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 60 µg/mL, indicating moderate antibacterial activity .
  • Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus30Moderate
Escherichia coli45Moderate
Pseudomonas aeruginosa60Low

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The 2,4-dimethoxybenzylidene group distinguishes this compound from analogs with substituents like hydroxy, halogen, or heterocyclic moieties. Key comparisons are summarized below:

Key Observations:
  • Methoxy Substitution : The 4-methoxy analog (5c) shows lower melting points (239–240°C) compared to unsubstituted benzylidene derivatives (e.g., I30 at 251–252°C), suggesting reduced crystallinity with electron-donating groups.
  • Electron-Withdrawing Groups : Fluorine substitution (I31) increases melting points (260–261°C), likely due to enhanced dipole interactions.
  • Bioactivity: Indole-containing analogs (e.g., 5d) demonstrate notable antimicrobial activity with low cytotoxicity, highlighting the role of heterocyclic substituents.
Anticancer Activity:
  • The 4-methoxyphenyl-naphthyl hybrid (9) exhibited significant anticancer activity (GPmean = 22.40%), attributed to its bulky aromatic groups enhancing hydrophobic interactions.
  • Fluorobenzylidene derivatives (I31) showed moderate activity, suggesting that electron-withdrawing groups may improve target binding but reduce synthetic yields (45.2%).
Antimicrobial Activity:
  • Indole-based analogs (5d, 5g) displayed potent antibacterial and antifungal effects with selectivity indices >10, linked to the indole moiety’s ability to disrupt microbial membranes.
Enzyme Inhibition:
  • Rhodanine-3-acetic acid derivatives (e.g., I30–I34) inhibit kinases and dehydrogenases, with the 3-methoxyphenylacetamide group enhancing solubility and target affinity.

Critical Analysis of Divergent Data

  • Cytotoxicity vs. Selectivity : While indole derivatives (5d, 5g) show low cytotoxicity, dichlorophenyl-naphthyl hybrids (9) prioritize potency over safety.

Q & A

Q. What are the key steps and methodologies for synthesizing (Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide?

Answer: The synthesis typically involves:

  • Condensation reactions : Reacting a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) with 2,4-dimethoxybenzaldehyde under acidic or basic conditions (e.g., acetic acid or piperidine) to form the benzylidene intermediate .
  • Amide coupling : Introducing the nicotinamide moiety via nucleophilic substitution or coupling agents (e.g., chloroacetyl chloride followed by reaction with nicotinamide).
  • Purification : Recrystallization (ethanol/water) or column chromatography for isolating the (Z)-isomer. TLC (20% ethyl acetate/hexane) and NMR are critical for monitoring reaction progress and confirming stereochemistry .

Q. Key Reaction Conditions Table :

StepReagents/ConditionsYieldPurity (HPLC)
Benzylidene formation2,4-dimethoxybenzaldehyde, acetic acid, reflux (7 hr)75–85%>95%
Amide couplingNicotinamide, DMF, K₂CO₃, RT (12 hr)60–70%>90%

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Key peaks include δ 8.5–9.0 ppm (aromatic protons of nicotinamide), δ 7.2–7.8 ppm (benzylidene protons), and δ 3.8–4.0 ppm (methoxy groups) .
    • IR : Strong absorbance at ~1680 cm⁻¹ (C=O stretching), ~1250 cm⁻¹ (C-S), and ~3300 cm⁻¹ (N-H) .
  • Mass spectrometry : Molecular ion [M+H]⁺ confirms the molecular formula (e.g., C₂₀H₁₈N₃O₅S₂) .
  • X-ray crystallography : Resolves Z/E isomerism by confirming the benzylidene geometry .

Example NMR Data Conflicts :
Discrepancies in δ 7.8 ppm (benzylidene protons) may arise from solvent polarity or impurities. Re-running spectra in DMSO-d₆ vs. CDCl₃ resolves such issues .

Q. What are the primary pharmacological targets and assays used to evaluate its bioactivity?

Answer:

  • Anticancer activity : Tested via MTT assays (IC₅₀ values against HeLa, MCF-7) and apoptosis markers (caspase-3 activation) .
  • Antimicrobial screening : Agar diffusion assays (MIC against S. aureus, E. coli) .
  • Enzyme inhibition : PPAR-γ binding assays (IC₅₀ < 10 µM) relevant to diabetes research .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity of the (Z)-isomer?

Answer:

  • Catalyst screening : Piperidine improves benzylidene condensation efficiency (yield ↑15%) vs. acetic acid .
  • Solvent effects : Polar aprotic solvents (DMF) favor Z-isomer formation (80:20 Z/E ratio) over THF (60:40) .
  • Microwave-assisted synthesis : Reduces reaction time (2 hr vs. 7 hr) with comparable yields (80%) .

Q. Optimization Table :

ParameterBaselineOptimizedImpact
CatalystAcetic acidPiperidineYield ↑15%
Temperature80°C100°C (microwave)Time ↓65%

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) influence bioactivity?

Answer:

  • Methoxy groups : Enhance solubility and PPAR-γ binding (IC₅₀ ↓ from 12 µM to 6 µM) .
  • Nitro substituents : Increase cytotoxicity (IC₅₀ ↓50% in HeLa) but reduce metabolic stability .
  • Thioxo vs. oxo : Thioxo improves kinase inhibition (IC₅₀ 2 µM vs. 8 µM for oxo) .

Q. SAR Trends :

SubstituentBioactivity (IC₅₀)Solubility (LogP)
2,4-dimethoxy6 µM (PPAR-γ)2.1
3-nitro3 µM (HeLa)3.8

Q. How can computational modeling predict binding modes and resolve contradictions in experimental data?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts PPAR-γ binding (ΔG = -9.2 kcal/mol) with hydrogen bonds to Tyr473 and His449 .
  • MD simulations : Explain discrepancies in IC₅₀ values (e.g., rigid vs. flexible binding pockets) .
  • QSAR models : Correlate LogP with cytotoxicity (R² = 0.85) .

Q. What strategies address discrepancies in biological data across studies (e.g., conflicting IC₅₀ values)?

Answer:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 from ATCC) and incubation times (48 hr) .
  • Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate results .
  • Batch-to-batch purity : HPLC purity >98% minimizes variability (e.g., 95% purity ↓ IC₅₀ by 30%) .

Q. Synthesis Method Comparison :

MethodTime (hr)Yield (%)Z/E Ratio
Conventional77580:20
Microwave28085:15

Q. Pharmacological Profile :

AssayTargetResultReference
MTTHeLaIC₅₀ 3 µM
PPAR-γRecombinantIC₅₀ 6 µM
Agar diffusionS. aureusMIC 16 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.